N,O-Dimethylcocsoline
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Overview
Description
N,O-Dimethylcocsoline is a chemical compound with the molecular formula C36H36N2O5 and a molar mass of 576.69 g/mol . It is also known by several synonyms, including Isotrilobin, Isotrilobine, Homotrilobin, and Homotrilobine . This compound is characterized by its specific rotation of +317° in chloroform and a melting point of 215°C . This compound is classified as a toxic substance with an acute toxicity LD50 of 115 mg/kg in mice .
Preparation Methods
N,O-Dimethylcocsoline can be synthesized through various synthetic routes. One common method involves the extraction from the roots and rhizomes of certain plants, followed by purification processes such as crystallization . Industrial production methods typically involve water steam distillation or solvent extraction to isolate the compound from plant materials . The extracted compound is then purified to achieve high purity levels suitable for various applications.
Chemical Reactions Analysis
N,O-Dimethylcocsoline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
N,O-Dimethylcocsoline has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology and medicine, it has been studied for its potential therapeutic effects and its role in drug delivery systems . The compound’s unique chemical properties make it suitable for use in the development of new pharmaceuticals and biomedical applications . Additionally, this compound is used in the industry for the production of fragrances and other chemical products .
Mechanism of Action
The mechanism of action of N,O-Dimethylcocsoline involves its interaction with specific molecular targets and pathways within biological systems . The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,O-Dimethylcocsoline is similar to other compounds such as Isotrilobin, Isotrilobine, Homotrilobin, and Homotrilobine . These compounds share similar chemical structures and properties but may differ in their specific applications and effects . The uniqueness of this compound lies in its specific chemical properties, such as its specific rotation and melting point, which distinguish it from other similar compounds .
Properties
IUPAC Name |
13,27-dimethoxy-7,22-dimethyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O5/c1-37-13-11-23-18-31-32-20-26(23)27(37)16-22-7-10-29(39-3)30(17-22)41-25-8-5-21(6-9-25)15-28-34-24(12-14-38(28)2)19-33(40-4)35(42-31)36(34)43-32/h5-10,17-20,27-28H,11-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMNNRZZJAFEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(O3)C=C8CCN7C)O4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949070 |
Source
|
Record name | 6,12'-Dimethoxy-2,2'-dimethyl-6',7-epoxyoxyacanthan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26195-62-0 |
Source
|
Record name | 6,12'-Dimethoxy-2,2'-dimethyl-6',7-epoxyoxyacanthan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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